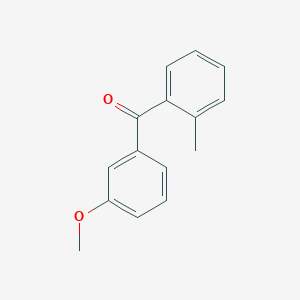

3-Methoxy-2'-methylbenzophenone

Descripción

General Academic Context of Benzophenone (B1666685) Derivatives

Benzophenone derivatives are a broad class of organic compounds built upon the core structure of benzophenone, which consists of two phenyl rings attached to a central carbonyl group. The versatility of this scaffold allows for the introduction of a wide array of functional groups onto the phenyl rings, leading to a vast library of molecules with diverse physical and chemical properties.

These derivatives are extensively studied for their applications in various scientific and industrial fields. rroij.comepa.govsigmaaldrich.com They are particularly renowned for their use as photoinitiators in polymerization processes, as UV-stabilizers in plastics and coatings, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com The nature and position of the substituents on the aromatic rings profoundly influence the electronic and steric characteristics of the molecule, thereby dictating its reactivity, spectroscopic properties, and biological activity. a2bchem.com

Significance of Aromatic Ketones in Fundamental Chemical Research

Aromatic ketones, with benzophenone and its derivatives as prime examples, are instrumental in advancing fundamental chemical research. Their unique electronic structure, featuring a carbonyl group conjugated with one or two aromatic rings, makes them ideal models for studying a range of chemical phenomena.

One of the most significant areas of research involving aromatic ketones is photochemistry. The carbonyl group can absorb ultraviolet light, leading to the formation of an excited state. The fate of this excited state, whether it undergoes intersystem crossing to a triplet state, participates in hydrogen abstraction reactions, or engages in energy transfer processes, provides deep insights into photochemical mechanisms. This understanding is not only of academic importance but also underpins the development of photodynamic therapy, photo-crosslinking agents, and other light-driven technologies.

Furthermore, the carbonyl group of aromatic ketones is a versatile functional handle for a multitude of organic transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or serve as an electrophilic site for nucleophilic attack. The benzene (B151609) rings, in turn, can undergo electrophilic aromatic substitution, allowing for further functionalization. This rich reactivity makes aromatic ketones invaluable intermediates in the synthesis of complex organic molecules.

Research Focus on 3-Methoxy-2'-methylbenzophenone within the Scope of Substituted Benzophenones

Within the extensive family of substituted benzophenones, this compound, with the IUPAC name (3-Methoxyphenyl)(2-methylphenyl)methanone and CAS number 57800-65-4, represents a specific molecular architecture. The presence of a methoxy (B1213986) group on one phenyl ring and a methyl group on the other, in a specific positional arrangement, is expected to confer unique properties to the molecule.

The methoxy group, being an electron-donating group, can influence the electronic properties of the benzophenone system, potentially affecting its absorption spectrum and photochemical reactivity. The methyl group, while also electron-donating, introduces steric bulk, which can impact the conformation of the molecule and the accessibility of the carbonyl group.

Despite its well-defined structure, detailed research findings, including comprehensive spectral analysis and specific reactivity studies for this compound, are not widely available in publicly accessible scientific literature. Its existence is confirmed through its availability from chemical suppliers for research purposes. The synthesis of such a compound would typically be approached through a Friedel-Crafts acylation reaction, a standard method for preparing aromatic ketones. This would likely involve the reaction of 3-methoxybenzoyl chloride with toluene (B28343) or 2-methylbenzoyl chloride with anisole, in the presence of a Lewis acid catalyst.

Given the general knowledge of substituted benzophenones, it is plausible that research into this compound could explore its potential as a photoinitiator, a UV absorber, or as an intermediate in the synthesis of more complex molecules. However, without specific published research, its precise role and significance within the field remain an area for future investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCRPXYMNLWATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615929 | |

| Record name | (3-Methoxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57800-65-4 | |

| Record name | (3-Methoxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization in Advanced Chemical Analysis

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For benzophenone (B1666685) and its derivatives, the absorption spectrum is primarily characterized by two types of transitions: the lower-energy n→π* (non-bonding to anti-bonding pi orbital) transition and the higher-energy π→π* (pi to anti-bonding pi orbital) transitions.

The n→π* transition in benzophenones typically appears as a weak absorption band in the near-UV region. This transition involves the excitation of an electron from one of the non-bonding lone pairs of the carbonyl oxygen to the antibonding π* orbital of the carbonyl group. The π→π* transition, which is generally more intense, arises from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings and the carbonyl group.

Influence of Solvent Polarity on UV-Vis Spectra

The polarity of the solvent can significantly influence the position of these absorption bands. A study on the UV spectra of substituted benzophenones in various solvents, including ethanol (B145695) and n-hexane, provides insight into these effects .

n→π Transitions:* These transitions typically experience a hypsochromic (or blue) shift as the polarity of the solvent increases. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through interactions like hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

π→π Transitions:* Conversely, π→π* transitions often exhibit a bathochromic (or red) shift with increasing solvent polarity. This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the transition energy.

For 3-Methoxy-2'-methylbenzophenone, one would expect to observe these characteristic solvent effects. The presence of the methoxy (B1213986) and methyl groups will modulate the exact positions of the absorption maxima compared to the parent benzophenone molecule.

Predicted UV-Vis Absorption Maxima for this compound

| Solvent Type | Predicted n→π* Transition (λmax, nm) | Predicted π→π* Transition (λmax, nm) |

|---|---|---|

| Non-polar (e.g., Hexane) | ~340-350 | ~250-260 |

Analysis of Electronic Transitions (n→π and π→π)**

In benzophenone, the interaction between the phenyl rings and the carbonyl group leads to a delocalized π-electron system. The n→π* transition is formally forbidden by symmetry but is observed due to vibronic coupling. The π→π* transition is symmetry-allowed and therefore has a much higher molar absorptivity .

The introduction of substituents alters the electronic properties and, consequently, the absorption spectrum.

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group on the 3-position of the benzoyl ring would be expected to cause a slight bathochromic shift in the π→π* band due to the extension of the conjugated system through its lone pair of electrons.

Methyl Group (-CH₃): The methyl group at the 2'-position is a weak electron-donating group and its primary influence is often steric. Its ortho position can cause the associated phenyl ring to twist out of planarity with the carbonyl group. This twisting can disrupt conjugation, potentially leading to a hypsochromic shift and a decrease in the intensity of the π→π* band.

The final spectrum of this compound is a result of the interplay between these electronic and steric effects.

Infrared and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, yielding a unique "fingerprint."

Key vibrational modes for this compound would include:

C=O Stretch: This is typically a very strong and sharp band in the IR spectrum, appearing in the region of 1650-1690 cm⁻¹. For conjugated ketones like benzophenones, the frequency is lower than that of aliphatic ketones. The IR spectrum of 4-methoxybenzophenone (B1664615) shows a strong C=O stretch around 1655 cm⁻¹, while 4,4'-dimethoxybenzophenone (B177193) shows it at approximately 1640 cm⁻¹ chemicalbook.com. For 3-methylbenzophenone, this band is also prominent acs.org.

Aromatic C=C Stretches: These appear in the 1450-1600 cm⁻¹ region.

C-O-C Stretches (Ether): The methoxy group will give rise to characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically stronger and found around 1250 cm⁻¹, while the symmetric stretch is weaker and appears near 1040 cm⁻¹.

C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of C-H in-plane and out-of-plane bending vibrations, which are diagnostic for the substitution pattern of the aromatic rings.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The aromatic ring vibrations and the C=O stretch are typically strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Weak | Medium |

| Carbonyl (C=O) Stretch | 1650-1670 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1230-1270 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic, methoxy, and methyl protons.

Aromatic Protons (7.0-8.0 ppm): The nine aromatic protons would appear as a complex series of multiplets. The protons on the 2'-methyl-substituted ring and the 3-methoxy-substituted ring will have distinct chemical shifts and coupling patterns determined by their electronic environment and proximity to other protons. The protons ortho to the carbonyl group are typically the most deshielded.

Methoxy Protons (~3.8 ppm): The methoxy group protons would appear as a sharp singlet, typically integrating to three protons patsnap.com.

Methyl Protons (~2.3 ppm): The methyl group protons at the 2' position would also appear as a singlet, integrating to three protons. The ¹H NMR spectrum of 2-methylbenzophenone (B1664564) shows this methyl singlet at approximately 2.33 ppm google.com.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule.

Carbonyl Carbon (~196 ppm): The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. For 2-methylbenzophenone, this signal is at ~198 ppm, while for 4-methoxybenzophenone it is at ~195.6 ppm google.com.

Aromatic Carbons (110-140 ppm): The twelve aromatic carbons will show distinct signals. The carbon bearing the methoxy group will be significantly shielded by the oxygen, while the carbons ortho and para to it will also be affected. The carbon attached to the carbonyl group is also significantly deshielded. The unusual chemical shifts of out-of-plane methoxy groups (around 62 ppm compared to the typical 56 ppm) have been attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group chemicalbook.com.

Methoxy Carbon (~55 ppm): The carbon of the methoxy group typically appears around 55-56 ppm patsnap.comnih.gov.

Methyl Carbon (~20 ppm): The methyl group carbon is expected in the aliphatic region, with 2-methylbenzophenone showing this signal around 19.5 ppm google.com.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl | - | ~196-198 |

| Aromatic | 7.1 - 7.9 (m, 9H) | ~114 - 160 |

| Methoxy (OCH₃) | ~3.8 (s, 3H) | ~55-56 |

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Intermediates

Upon absorption of UV light, benzophenones are known to undergo intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor (including intramolecularly), leading to the formation of radical species. ESR spectroscopy is the primary technique for the direct detection and characterization of such paramagnetic species.

The expected photochemical pathway leading to a radical intermediate is the formation of a photoenol via intramolecular hydrogen abstraction, a process well-documented for ortho-alkyl substituted benzophenones nih.gov. This process proceeds through a short-lived triplet state and results in the formation of a biradical which then rearranges to the enol. While the enol itself is not a radical, its precursor biradical would be ESR active.

Time-Resolved Spectroscopic Techniques for Photochemical Pathway Elucidation

To understand the sequence of events following photoexcitation—from the initial absorption of light to the formation of transient species and final products—time-resolved spectroscopic techniques are essential. Femtosecond and nanosecond transient absorption spectroscopy are particularly powerful in this regard.

Upon excitation with a short laser pulse (the "pump"), the molecule is promoted to an excited singlet state (S₁). This is followed by a series of rapid events:

Intersystem Crossing (ISC): The S₁ state rapidly undergoes ISC to the triplet state (T₁). For benzophenone, this is a very efficient process. Transient absorption studies on benzophenone have identified the S₁ state absorption at ~570 nm and the T₁ state absorption at ~530 nm.

Hydrogen Abstraction: The T₁ state, which has significant radical character on the carbonyl oxygen, can abstract a hydrogen atom. In this compound, this is expected to be an intramolecular process from the proximate 2'-methyl group. This leads to the formation of a biradical intermediate.

Intermediate Evolution: The biradical can then decay through various pathways, including cyclization to form an oxetanol or reverse hydrogen transfer to regenerate the ketone. Studies on 3',5'-dimethoxybenzoin derivatives have used femtosecond transient absorption to identify such biradical species as key precursors in photocyclization reactions.

Flash photolysis studies on ortho-substituted benzophenones have shown that the hydrogen-abstraction from the triplet state is extremely fast (lifetimes of 30 ns or less) and leads to the formation of isomeric photoenols nih.gov. These enols are themselves transient and can be observed to decay back to the ketone ground state on longer timescales. Time-resolved resonance Raman (TR³) spectroscopy can also be used to obtain structural information on these short-lived intermediates.

Photophysical Properties and Excited State Dynamics

Excited Singlet State (S1) and Triplet State (T1) Characterization

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, the lowest excited singlet state is typically of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This S₁(n,π*) state is known to be highly reactive.

Following the initial excitation, the molecule can undergo intersystem crossing (ISC) to a lower-lying triplet state (T₁). In benzophenone (B1666685) and its derivatives, the lowest triplet state is also typically of n,π* character. The energy gap between the S₁ and T₁ states is a critical parameter influencing the efficiency of this transition. For benzophenone itself, the S₁ state is located at approximately 78 kcal/mol and the T₁ state at about 69 kcal/mol above the ground state. The introduction of substituents can modulate these energy levels. Electron-donating groups, such as the methoxy (B1213986) group, can influence the energy of the π,π* states more significantly than the n,π* states.

Intersystem Crossing Efficiency and Triplet State Formation Quantum Yields

A hallmark of benzophenone photophysics is its exceptionally efficient intersystem crossing from the S₁ to the T₁ state. edinst.com For benzophenone, the quantum yield of triplet formation (Φ_T) is nearly unity, meaning that almost every molecule that reaches the S₁ state is converted to the T₁ state. uvic.ca This high efficiency is attributed to the strong spin-orbit coupling between the S₁(n,π) and T₁(n,π) states, facilitated by the close energy proximity of a higher-lying T₂(π,π*) state. acs.orgacs.org The rate of intersystem crossing in benzophenone is extremely fast, occurring on the picosecond timescale. acs.orgnih.gov

Fluorescence and Phosphorescence Phenomena in Substituted Benzophenones

Due to the rapid and efficient intersystem crossing, fluorescence from the S₁ state of benzophenones is generally very weak, with quantum yields (Φ_f) typically being very low. acs.org This is because the radiative decay from S₁ to S₀ (fluorescence) cannot effectively compete with the much faster process of intersystem crossing.

In contrast, phosphorescence, the radiative decay from the T₁ state to the S₀ ground state, is a more prominent emission process for benzophenones, particularly at low temperatures where non-radiative decay pathways are suppressed. dongguk.eduhitachi-hightech.com The phosphorescence spectrum of benzophenone in various media has been well-characterized. dongguk.eduresearchgate.net The lifetime of the triplet state (τ_T) is significantly longer than that of the singlet state, allowing for phosphorescence to be observed. For substituted benzophenones, the phosphorescence lifetime can be influenced by the nature and position of the substituents. acs.org

For 3-Methoxy-2'-methylbenzophenone, one would anticipate a very low fluorescence quantum yield and observable phosphorescence, especially in a rigid matrix at low temperatures. The specific wavelengths of emission would be influenced by the electronic effects of the methoxy and methyl groups.

Quantitative Determination of Photophysical Parameters

The quantitative characterization of photophysical parameters is crucial for a complete understanding of a molecule's excited state behavior. These parameters are typically determined using a combination of spectroscopic techniques.

| Photophysical Parameter | Description | Typical Value for Benzophenones |

| Fluorescence Quantum Yield (Φ_f) | The ratio of photons emitted as fluorescence to the photons absorbed. | Very low (< 0.01) |

| Triplet Quantum Yield (Φ_T) | The ratio of molecules forming the triplet state to the photons absorbed. | Close to 1 |

| Fluorescence Lifetime (τ_f) | The average time the molecule spends in the S₁ state before returning to the ground state via fluorescence. | Picoseconds |

| Phosphorescence Lifetime (τ_p) | The average time the molecule spends in the T₁ state before returning to the ground state via phosphorescence. | Milliseconds to seconds (at low temp.) |

| Intersystem Crossing Rate (k_isc) | The rate constant for the transition from the S₁ to the T₁ state. | ~10¹¹ s⁻¹ |

Note: The values provided are general for the benzophenone class of compounds. Specific values for this compound would require experimental determination.

Effects of Substituents on Excited State Properties

The introduction of substituents onto the benzophenone rings can have a significant impact on the excited state properties. These effects can be electronic or steric in nature.

The methyl group at the 2'-position is a weak electron-donating group. However, its position in the ortho position introduces significant steric hindrance. This steric effect can force the phenyl ring out of planarity with the carbonyl group. This twisting can disrupt the π-conjugation across the molecule, which can lead to changes in the absorption spectrum and the energies of the excited states. nih.govbohrium.comrsc.orgaip.org The steric hindrance from an ortho-alkyl group can also influence the pathways of intramolecular reactions, such as hydrogen abstraction. dongguk.edu

In this compound, the combination of the electronic effect of the 3-methoxy group and the steric effect of the 2'-methyl group will result in a unique set of photophysical properties. The interplay of these two substituents will determine the precise energies of the S₁ and T₁ states, the rate of intersystem crossing, and the characteristics of its luminescence.

Photochemical Reactivity and Mechanistic Pathways

Hydrogen Atom Abstraction Mechanisms in Aromatic Ketones

Hydrogen atom abstraction is a hallmark of the photochemistry of aromatic ketones like benzophenone (B1666685). rsc.orgnih.gov Upon absorption of light, the molecule is promoted to an excited singlet state (S1), which typically undergoes rapid and efficient intersystem crossing to the triplet state (T1). edinst.com It is this triplet state that is primarily responsible for the subsequent chemical reactions. For benzophenones, the lowest triplet state is often of n,π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This leaves the oxygen atom with radical-like properties, making it highly reactive towards hydrogen atom abstraction from suitable donor molecules. nih.gov

The abstraction of a hydrogen atom by the triplet-state ketone results in the formation of a ketyl radical. nih.gov This process is a fundamental step in many photochemical reactions of benzophenones. The stability of the resulting ketyl radical is a key factor influencing the rate and efficiency of the hydrogen abstraction process. nih.gov

Ketyl radicals are highly reactive species that can undergo several subsequent reactions. One common pathway is radical-radical coupling, where two ketyl radicals dimerize. This is the primary mechanism for the formation of benzopinacols. acs.org Alternatively, a ketyl radical can engage in further hydrogen atom transfer reactions. For instance, in the photoreduction of benzophenone in isopropanol (B130326), the initially formed benzophenone ketyl radical is accompanied by the formation of an isopropyl ketyl radical. This aliphatic ketyl radical can then transfer a hydrogen atom to a ground-state benzophenone molecule, generating a second benzophenone ketyl radical and a molecule of acetone. nih.gov

Table 1: General Reactions of Ketyl Radicals

| Reactant(s) | Product(s) | Reaction Type |

|---|---|---|

| 2 x Ketyl Radical | Benzopinacol (B1666686) | Dimerization |

| Ketyl Radical + Ground-State Ketone | Parent Ketone + Reduced Product | Hydrogen Transfer |

| Ketyl Radical + Oxygen | Parent Ketone | Oxidation |

For benzophenones bearing an alkyl group at the ortho position, such as the 2'-methyl group in 3-Methoxy-2'-methylbenzophenone, a facile intramolecular hydrogen atom abstraction can occur. edinst.com This process, often referred to as a Norrish Type II reaction, involves the abstraction of a hydrogen atom from the ortho-alkyl group by the excited carbonyl oxygen. This intramolecular reaction is highly efficient due to the proximity of the reacting centers, which are held in a favorable six-membered ring-like transition state.

This intramolecular hydrogen abstraction leads to the formation of a biradical intermediate, which subsequently rearranges to form a photoenol. rsc.org These photoenols are transient species that can be detected using techniques like flash photolysis. Research on 2,4-dimethylbenzophenone (B72148) has shown the formation of two isomeric photoenols. rsc.org These enols are highly reactive and will eventually revert to the original ketone structure. Their decay rates and reactivity towards other molecules, such as oxygen and dienophiles, have been characterized. rsc.org The presence of the ortho-methyl group in this compound makes this intramolecular pathway a highly probable and significant deactivation route for its excited triplet state.

Photosubstitution Reactions and Intermediates

While hydrogen abstraction is a dominant pathway, substituted benzophenones can also undergo photosubstitution reactions, particularly under acidic conditions. These reactions often proceed through protonated intermediates and can lead to the exchange of atoms on the aromatic ring.

A noteworthy reaction for benzophenones with methyl groups on the aromatic ring is the acid-catalyzed photochemical deuterium (B1214612) exchange. Studies on 3-methylbenzophenone, a close structural analog of the title compound, have demonstrated that photolysis in acidic heavy water (D₂O) leads to deuterium exchange specifically at the meta-methyl group, with a quantum yield of approximately 0.1. nih.govacs.org This exchange is not observed in neutral aqueous solutions or in deuterated organic solvents, highlighting the crucial role of acid catalysis. nih.gov

The proposed mechanism involves the initial protonation of the carbonyl oxygen in the triplet excited state. This protonation enhances the electron-withdrawing character of the carbonyl group, which in turn activates the distal meta-position. This activation facilitates the exchange of hydrogen atoms for deuterium atoms on the methyl group. Given the structural similarity, it is highly probable that this compound would undergo a similar acid-catalyzed deuterium exchange at its 2'-methyl group when irradiated in an acidic deuterated solvent.

The protonation of the carbonyl group in the excited state is a key step that can significantly alter the photochemical behavior of benzophenones. nih.govacs.org In strongly acidic environments, the triplet state of benzophenone can be protonated, which can facilitate various photoreactions that are not observed in neutral media. This protonation can increase the reactivity of the ketone towards nucleophiles and can also influence the pathways of intramolecular reactions. The acid-catalyzed deuterium exchange described above is a prime example of how protonation can enable a specific photochemical outcome. nih.gov

Photoreduction Pathways Leading to Benzopinacols and Other Products

The photoreduction of benzophenones to form benzopinacols is a classic photochemical reaction. acs.org This process typically occurs when the ketone is irradiated in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. nih.gov The reaction is initiated by the intermolecular hydrogen atom abstraction by the excited triplet ketone from the solvent, forming a ketyl radical. nih.gov Dimerization of two of these ketyl radicals then yields the benzopinacol product. acs.orgrsc.org

Table 2: Key Intermediates in the Photochemistry of this compound

| Intermediate | Formation Pathway | Subsequent Reactions |

|---|---|---|

| Triplet State (T1) | Intersystem crossing from excited singlet state (S1) | Hydrogen atom abstraction (inter- or intramolecular) |

| Ketyl Radical | Intermolecular hydrogen atom abstraction from a donor molecule | Dimerization to benzopinacol, further hydrogen transfer, oxidation |

| Photoenol | Intramolecular hydrogen atom abstraction from the 2'-methyl group | Tautomerization back to the ketone |

| Protonated Triplet State | Protonation of the carbonyl oxygen in the triplet state in acidic media | Facilitates reactions like deuterium exchange |

Photocrosslinking Mechanisms in Polymer Science

In polymer science, this compound can function as a Type II photoinitiator, inducing the crosslinking of polymer chains upon UV irradiation. The mechanism is predicated on the hydrogen abstraction capability of its triplet-excited state.

The general mechanism for photocrosslinking initiated by a benzophenone derivative like this compound involves the following key steps:

Photoexcitation and Intersystem Crossing: The process begins with the absorption of UV light by the benzophenone moiety, leading to the formation of the excited triplet state (T₁) researchgate.net. (C₁₅H₁₄O₂) + hν → (C₁₅H₁₄O₂)* (S₁) → (C₁₅H₁₄O₂)* (T₁)

Hydrogen Abstraction: The highly reactive triplet state of this compound abstracts a hydrogen atom from a nearby polymer chain (P-H), which must contain abstractable hydrogen atoms (e.g., C-H bonds). This results in the formation of a polymer macroradical (P•) and a ketyl radical derived from the benzophenone researchgate.net. (C₁₅H₁₄O₂)* (T₁) + P-H → (C₁₅H₁₅O₂•) + P•

Crosslinking: The polymer macroradicals (P•) generated can then combine with each other to form a crosslink, resulting in a three-dimensional polymer network. This modification dramatically alters the physical and chemical properties of the polymer, such as increasing its mechanical strength, thermal stability, and solvent resistance. P• + P• → P-P (Crosslink)

The efficiency of this process is influenced by several factors, including the quantum yield of intersystem crossing, the lifetime of the triplet state, and the rate of hydrogen abstraction. The 2'-methyl group on the second phenyl ring may introduce steric effects that could influence the orientation and proximity of the photoinitiator to the polymer chains, thereby affecting the hydrogen abstraction kinetics. Furthermore, the ortho-position of the methyl group could potentially lead to a competing intramolecular hydrogen abstraction process, known as photoenolization, which would reduce the efficiency of intermolecular hydrogen abstraction from the polymer msu.edu.

Table 1: Key Parameters in Benzophenone-Initiated Photocrosslinking

| Parameter | Description | Influence of Substituents (General Trends) |

| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | The efficiency of converting the excited singlet state (S₁) to the triplet state (T₁). | Generally high for benzophenones (~1.0). Substituents can slightly modify this but it remains an efficient process. |

| Triplet State Energy (E_T) | The energy of the reactive triplet state. It must be sufficient to abstract a hydrogen atom from the polymer. | Electron-donating groups like methoxy (B1213986) can lower the triplet energy researchgate.net. |

| Triplet State Lifetime (τ_T) | The duration for which the triplet state exists. A longer lifetime allows more time for diffusion and reaction with the polymer. | Can be in the range of microseconds in solution, but is affected by solvent and substituents nih.gov. |

| Hydrogen Abstraction Rate Constant (k_H) | The rate at which the triplet-excited photoinitiator abstracts a hydrogen atom from the polymer. | Highly dependent on the nature of the triplet state (n,π* is much more reactive than π,π) researchgate.net. Electron-donating groups can decrease k_H by stabilizing a less reactive π,π state researchgate.net. |

Photocatalytic Reaction Mechanisms

While this compound is primarily recognized as a photoinitiator for polymerization, its photochemical properties also allow it to act as a photosensitizer, which is a form of photocatalysis. In this role, it absorbs light energy and transfers it to another molecule (a substrate), which then undergoes a chemical reaction.

The key mechanism in its function as a photosensitizer is triplet-triplet energy transfer . This occurs when the triplet-excited this compound collides with a substrate molecule (Sub) whose triplet energy is lower than its own.

Excitation and Intersystem Crossing: As before, the benzophenone derivative is excited to its triplet state. (C₁₅H₁₄O₂)* (T₁)

Energy Transfer: The excited benzophenone derivative transfers its triplet energy to the substrate molecule, returning to its ground state while promoting the substrate to its triplet state. (C₁₅H₁₄O₂)* (T₁) + Sub (S₀) → (C₁₅H₁₄O₂) (S₀) + Sub* (T₁)

Substrate Reaction: The excited triplet state of the substrate then undergoes the desired chemical transformation, such as isomerization, dimerization, or reaction with other species.

A prominent example of this type of photocatalysis is the sensitization of reactions involving molecular oxygen. The triplet state of benzophenone can transfer its energy to ground-state oxygen (³O₂), which is itself a triplet, to generate highly reactive singlet oxygen (¹O₂).

(C₁₅H₁₄O₂)* (T₁) + ³O₂ → (C₁₅H₁₄O₂) (S₀) + ¹O₂

Singlet oxygen is a powerful oxidizing agent that can participate in a variety of reactions, including the oxidation of alkenes, dienes, and electron-rich aromatic compounds. This pathway is relevant in the context of photodegradation of certain pollutants where the benzophenone derivative acts as the initial photon absorber and sensitizer.

It is important to distinguish this role from that of semiconductor photocatalysts (like TiO₂), which generate electron-hole pairs upon band-gap excitation. While both are forms of photocatalysis, the underlying mechanisms are different. There is limited evidence to suggest that this compound itself acts as a direct photocatalyst for the degradation of a wide range of organic pollutants in the same manner as a semiconductor. Its primary photocatalytic role is through energy transfer as a photosensitizer.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations are a cornerstone in the theoretical examination of substituted benzophenones, offering a detailed picture of their three-dimensional structures and electron distribution.

Density Functional Theory (DFT) for Molecular Optimisation and Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for the molecular optimization and conformational analysis of complex organic molecules like 3-Methoxy-2'-methylbenzophenone. researchgate.netorientjchem.org This method allows for the exploration of the potential energy surface to identify stable conformers. researchgate.net For substituted benzophenones, the rotational freedom of the two phenyl rings relative to the central carbonyl group gives rise to various possible conformations. sci-hub.se

Interactive Data Table: Comparison of Experimental and Theoretical Geometrical Parameters for a Related Substituted Benzohydrazide

| Parameter | Experimental (Å, °) | Theoretical (B3LYP/6-311G) (Å, °) | Deviation |

| C-C (benzene ring) | 1.381 - 1.397 | 1.391 - 1.407 | - |

| C=O (carbonyl) | 1.221 | 1.249 / 1.253 | ~0.03 |

| C11–O4–C22 (bond angle) | 116.92 | 119.64 | 2.72° |

| Note: Data adapted from a study on m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, a molecule with similar structural motifs. mdpi.com The deviations observed are attributed to the calculations being performed in the gaseous phase versus the solid-state experimental results. |

Advanced Basis Set Selection and Computational Methodologies (e.g., G3MP2, G4)

For enhanced accuracy in determining thermochemical properties, such as enthalpies of formation, high-level quantum chemical methods like G3MP2 and G4 are utilized. nih.gov These composite methods build upon simpler calculations by incorporating corrections for basis set deficiencies, electron correlation, and other effects, leading to results that are often in excellent agreement with experimental values. nih.gov The selection of an appropriate basis set is crucial for reliable predictions. For substituted benzophenones, Pople-style basis sets like 6-31G(d,p) are commonly used for initial geometry optimizations. researchgate.net For more precise energy calculations and the study of electronic properties, larger and more flexible basis sets, such as 6-311++G(d,p), are employed. nih.gov These advanced basis sets include diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in molecules. The choice of methodology and basis set is a trade-off between computational cost and desired accuracy, with methods like G4 providing benchmark-quality data for thermochemical parameters. researchgate.netnih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. nih.govaimspress.com

Correlation with Electrochemical Reduction Potentials

The energies of the frontier molecular orbitals, particularly the LUMO, have a direct correlation with the electrochemical reduction potentials of molecules. A lower LUMO energy indicates that the molecule can more readily accept an electron, suggesting a less negative (or more positive) reduction potential. Computational studies on related organic compounds have demonstrated a good linear correlation between theoretically calculated LUMO energies and experimentally measured reduction potentials. researchgate.net This relationship allows for the theoretical prediction of how easily a compound like this compound can be reduced, which is a key aspect of its electrochemical behavior.

Influence of Substituents on Orbital Energy Levels

The presence and position of substituents on the benzophenone (B1666685) framework have a profound impact on the energies of the frontier molecular orbitals. nih.gov In the case of this compound, the electron-donating methoxy (B1213986) group (-OCH3) and the weakly electron-donating methyl group (-CH3) are expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. researchgate.net

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for Benzophenone and a Substituted Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone (BP) | -6.95 | -2.07 | 4.88 |

| Dimethoxybenzophenone (DMB) | -6.35 | -1.71 | 4.64 |

| Data from a DFT study on benzophenone and its derivatives, illustrating the effect of methoxy substituents on orbital energies. researchgate.net Note that DMB is a different, though related, molecule. |

Prediction of Spectroscopic Properties through Theoretical Methods (e.g., TD-DFT)

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. scialert.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide valuable insights into the UV-Vis absorption properties of compounds like this compound. scialert.net

Studies on benzophenone and its derivatives have shown that TD-DFT calculations, often paired with the B3LYP functional and a suitable basis set like 6-31+G(d), can successfully predict the wavelengths of maximum absorption (λmax). scialert.net These calculations can distinguish between different types of electronic transitions, such as the n→π* transition originating from the lone pair electrons of the carbonyl oxygen and the π→π* transitions within the aromatic system. scialert.net The predicted spectra can then be compared with experimental data, helping to assign the observed absorption bands to specific electronic excitations. This theoretical approach is invaluable for understanding how structural modifications, such as the introduction of methoxy and methyl groups, alter the photophysical properties of the benzophenone chromophore.

Simulations of UV-Vis Absorption Spectra

The simulation of ultraviolet-visible (UV-Vis) absorption spectra through computational chemistry is a well-established practice for characterizing organic molecules. medium.comnih.gov This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), a method that calculates the electronic excitation energies and the corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.netrsc.org

The standard workflow involves first optimizing the ground-state molecular geometry using a selected DFT functional, such as B3LYP or M06-2X, with an appropriate basis set like 6-31G* or 6-311+G(d,p). acs.orgias.ac.in Following this optimization, TD-DFT calculations are performed to predict the vertical excitation energies from the ground state to various excited states. nih.gov The resulting data on excitation energies (which correspond to absorption wavelengths) and oscillator strengths can be used to generate a theoretical UV-Vis spectrum. researchgate.net This approach allows for the assignment of specific electronic transitions, such as π → π* or n → π*, which are characteristic of conjugated systems like benzophenones. rsc.org

While this methodology is broadly applicable to substituted benzophenones, specific simulated UV-Vis spectra for this compound are not available in the reviewed scientific literature.

Predictions of Vibrational Spectra (IR and Raman)

The vibrational modes of a molecule can be accurately predicted using computational methods, providing theoretical Infrared (IR) and Raman spectra that are invaluable for structural elucidation. The primary tool for these predictions is Density Functional Theory (DFT). ysu.am

The process begins with the optimization of the molecule's equilibrium geometry. Subsequently, a frequency calculation is performed at the same level of theory to determine the harmonic vibrational frequencies. ysu.amresearchgate.net These calculations yield a set of normal modes, each with a corresponding frequency and intensity (for IR) or Raman activity. ysu.am It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental spectra. ysu.am For substituted benzophenones and related aromatic compounds, methods like B3LYP with basis sets such as 6-311+G** have been shown to provide reliable results. nih.gov The analysis of the potential energy distribution (PED) can then be used to assign the calculated vibrational modes to specific molecular motions, such as C=O stretching, C-H bending, or phenyl ring deformations. scialert.net

Although this is a standard and effective procedure for predicting the vibrational spectra of molecules like this compound, specific computational IR and Raman spectral data for this compound have not been reported in the surveyed literature.

Thermochemical Properties and Energetic Behaviour

The thermochemical properties of substituted benzophenones are of significant interest for applications such as UV stabilizers in polymers, where volatility and stability are key parameters. mdpi.comnih.gov Computational chemistry offers robust methods for determining these properties.

Computational Determination of Standard Molar Enthalpies of Formation and Vaporisation

High-level ab initio quantum chemical methods are utilized to accurately estimate the gas-phase standard molar enthalpies of formation (ΔfHm°(g)). nih.gov For substituted benzophenones, composite methods such as Gaussian-3 (G3) and Gaussian-4 (G4) theory are particularly effective. nih.govresearchgate.net These methods combine results from several different calculations at various levels of theory and basis sets to achieve high accuracy, often approaching experimental uncertainty. researchgate.net The G3(MP2)//B3LYP protocol, for instance, has been successfully applied to calculate the enthalpies of formation for a range of methylated and methoxy-substituted aromatic compounds. researchgate.netresearchgate.net

The computational process involves finding the lowest energy conformation of the molecule and then applying the G3 or G4 protocol to calculate its total enthalpy. This value is then used in conjunction with reference atomic enthalpies to determine the molecule's enthalpy of formation. researchgate.net The standard molar enthalpy of vaporization (ΔlgHm°) can be derived from these gas-phase calculations when combined with experimental data for the condensed phase or through methods that simulate solvent effects.

| Method | Description | Typical Application |

|---|---|---|

| G3MP2 | A variant of Gaussian-3 theory, it is a composite method that approximates higher-level calculations to provide accurate thermochemical data. nih.gov | Calculation of gas-phase enthalpies of formation for organic molecules. researchgate.net |

| G4 | An improved composite method over G3, offering even higher accuracy for thermochemical properties through refined energy corrections. nih.govresearchgate.net | Benchmark calculations for enthalpies of formation, reaction, and ionization energies. swarthmore.edu |

| DFT (e.g., B3LYP) | While less accurate than G3/G4 for absolute enthalpies, Density Functional Theory is crucial for geometry optimization and frequency calculations used as a starting point in composite methods. researchgate.net | Structural optimization and calculation of vibrational frequencies for thermochemical corrections. researchgate.net |

Application of Group-Contribution Approaches for Thermodynamic Assessment

Group-contribution (GC) methods are a cornerstone of chemical process design, allowing for the rapid estimation of thermodynamic properties based on a molecule's structure. swarthmore.edumdpi.com These methods operate on the principle that a molecule's properties can be calculated by summing the contributions of its constituent functional groups. wikipedia.org

For complex molecules like substituted benzophenones, a more sophisticated "centrepiece" group-contribution approach has been developed. nih.govresearchgate.net In this scheme, instead of summing contributions from small, simple groups, a large, structurally significant core (the "centrepiece") is used as the base value. For this class of compounds, the benzophenone molecule itself can serve as the centerpiece. The thermodynamic property is then estimated by adding empirically derived parameters for the specific substituents (e.g., -OCH₃ and -CH₃) and their positions on the aromatic rings. nih.gov

A key challenge for GC methods is accounting for interactions between groups, especially when they are in close proximity (nearest-neighbor interactions), which can lead to steric hindrance or other non-additive effects. swarthmore.edu Therefore, interaction parameters are often required to achieve chemical accuracy. mdpi.com

Studies on Molecular Interactions and Conformational Preferences

The three-dimensional structure and conformational flexibility of this compound are governed by a subtle interplay of non-covalent interactions. These interactions are critical for understanding its chemical behavior and accurately predicting its properties.

Analysis of Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions

The relative positioning of the methoxy and methyl groups on the two phenyl rings of the benzophenone core leads to specific intramolecular non-covalent interactions that significantly influence the molecule's stability and conformation. nih.govresearchgate.net Non-covalent interactions can occur between adjacent (nearest-neighbor) substituents and those that are more distant (non-nearest-neighbor). nih.gov

In this compound, the interaction between the methoxy group at position 3 and the methyl group at position 2' is a non-nearest-neighbor interaction. However, the conformation of the molecule, particularly the dihedral angles between the phenyl rings and the central carbonyl group, is influenced by steric repulsions between the ortho-substituent (the 2'-methyl group) and the carbonyl oxygen, as well as interactions involving the methoxy group. researchgate.net Computational studies on substituted benzophenones have shown that the presence of ortho substituents forces the phenyl rings to be significantly twisted out of plane with respect to the carbonyl group to minimize steric clash. acs.org These conformational adjustments are a direct consequence of non-covalent forces and are essential for determining the most stable molecular structure. researchgate.netacs.org The analysis of these interactions is crucial for refining group-contribution models and for a deeper understanding of structure-property relationships in this class of compounds. nih.gov

Electrostatic Interactions and Conformational Stability

Detailed computational analyses of the electrostatic interactions and conformational stability of this compound are not documented in the available scientific literature. Theoretical studies on other substituted benzophenones suggest that the interplay of steric and electronic effects of substituents governs their conformational preferences and stability. iaea.orgsci-hub.se For instance, the stability of different conformers in substituted chalcones, which share structural similarities with benzophenones, has been shown to be influenced by the positions of substituent groups, with energy differences determining the most stable conformations. nih.gov However, without specific calculations for this compound, any discussion of its specific electrostatic potential and conformational landscape remains speculative.

Chemical Reactivity Descriptors

A quantitative analysis of the chemical reactivity descriptors for this compound, such as its chemical potential, chemical hardness, and electrophilicity index, is not available in the current body of scientific research. The frontier molecular orbitals (HOMO and LUMO) and their energy gap are often used to calculate these descriptors, providing insight into the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov Studies on related compounds have demonstrated the utility of these descriptors, but the specific values for this compound have not been reported. nih.gov

Nonlinear Optical (NLO) Properties: Computational Assessment of Dipole Moment, Polarizability, and Hyperpolarizability

There is no computational assessment of the nonlinear optical (NLO) properties of this compound in the available literature. The calculation of dipole moment, polarizability, and hyperpolarizability is a common practice to predict the NLO response of materials. scihorizon.comresearchgate.netnih.gov Research on other organic molecules, including chalcone (B49325) and benzophenone derivatives, has shown that the presence and position of electron-donating and electron-withdrawing groups can significantly influence these properties. nih.govdoi.org However, without specific theoretical calculations, the NLO characteristics of this compound remain undetermined.

Advanced Reaction Chemistry of 3 Methoxy 2 Methylbenzophenone and Derivatives

Electrochemical Reduction Behavior

The electrochemical reduction of benzophenones is a well-studied area, providing insight into the electronic effects of substituents on the carbonyl group's reactivity. While specific data for 3-methoxy-2'-methylbenzophenone is not extensively documented, the general principles governing the reduction of substituted benzophenones can be applied.

Mechanisms of One-Electron Reductions

In aprotic media, the electrochemical reduction of benzophenone (B1666685) typically proceeds through two successive one-electron transfer steps. acs.org The first, and generally reversible, reduction leads to the formation of a stable radical anion (ketyl radical). The second one-electron reduction, which is often irreversible, results in the formation of a dianion. mdpi.comuit.no The presence of proton donors, even in trace amounts, can significantly affect the mechanism, leading to protonation of the radical anion or dianion and subsequent reactions. acs.org

The stability and redox potential of the initial radical anion are key to the subsequent chemistry. For benzophenone itself, the radical anion is intensely colored, often blue or purple, and can be stable for extended periods in rigorously dry and oxygen-free solvents. mdpi.comuit.no

Influence of Substituent Electronic and Steric Effects on Redox Potentials

Substituents on the aromatic rings of benzophenone exert a profound influence on its redox potentials through a combination of electronic and steric effects. This is well-documented in studies utilizing cyclic voltammetry (CV) to probe the electrochemical behavior of various substituted benzophenones. mdpi.comuit.no

Electron-donating groups, such as the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups present in this compound, are generally expected to make the reduction potential more negative. This is because they increase the electron density on the benzophenone core, making the addition of an electron less favorable. Conversely, electron-withdrawing groups would make the reduction potential less negative.

The position of the substituents is also critical. The ortho-methyl group in this compound likely introduces steric hindrance, which can affect the planarity of the molecule and, consequently, the delocalization of the unpaired electron in the resulting radical anion. This can also influence the redox potential. While a comprehensive set of redox data for a wide range of substituted benzophenones is available, specific values for this compound are not explicitly reported in the provided literature. mdpi.comuit.no However, based on general trends, its reduction potential would be anticipated to be more negative than that of unsubstituted benzophenone.

Table 1: General Influence of Substituents on Benzophenone Reduction Potentials

| Substituent Type | Position | Effect on Reduction Potential |

| Electron-Donating (e.g., -OCH3, -CH3) | ortho, meta, para | More Negative |

| Electron-Withdrawing (e.g., -Cl, -NO2) | ortho, meta, para | Less Negative |

| Steric Hindrance (e.g., bulky groups) | ortho | Can influence planarity and delocalization, affecting the potential. |

This table provides a generalized summary based on established principles of physical organic chemistry.

Reactions with Alkali Metals and Radical Anion Formation

The reaction of benzophenones with alkali metals, such as sodium or potassium, in an aprotic solvent like tetrahydrofuran (B95107) (THF), is a classic method for generating the corresponding radical anion. This reaction is often used to create a potent, soluble reducing agent or as an indicator for rigorously anhydrous conditions.

The process involves a single electron transfer (SET) from the alkali metal to the benzophenone molecule. The resulting benzophenone radical anion is a resonance-stabilized species where the unpaired electron is delocalized over the carbonyl group and the two aromatic rings. This delocalization is responsible for its characteristic deep color.

For this compound, the reaction with an alkali metal would proceed as follows:

This compound + M → [this compound]•⁻ M⁺

(where M = Na, K)

The presence of the electron-donating methoxy and methyl groups would influence the stability and reactivity of the resulting radical anion. While specific studies on the this compound radical anion are not detailed in the provided search results, it is expected to be a stable species under appropriate inert conditions.

Domino and Cascade Reaction Sequences Involving Benzophenone Scaffolds

The benzophenone scaffold is a valuable building block in organic synthesis, and its construction can be efficiently achieved through domino and cascade reactions. These processes, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, offer significant advantages in terms of atom economy and operational simplicity. nih.govnih.govnih.govrsc.org

One notable example is the synthesis of functionalized 2-hydroxybenzophenones through a domino reaction of chromone (B188151) derivatives with β-enamino esters or ketones. researchgate.net This type of reaction proceeds through a sequence of Michael addition, retro-Michael reaction, 6π-electrocyclization, and deformylation. While not specifically producing this compound, this methodology highlights a powerful strategy for accessing diverse benzophenone structures.

Similarly, cascade reactions involving 2-cyanobenzophenones have been developed for the synthesis of 3,3-disubstituted isoindolinones. researchgate.net These reactions take advantage of the electrophilicity of the ketone carbonyl, which is modulated by the ortho-cyano group. Such strategies could potentially be adapted for the synthesis of complex molecules derived from a this compound core, provided the appropriate starting materials are designed.

Nucleophilic Cleavage Reactions of Related Heterocycles

Heterocyclic compounds derived from benzophenone scaffolds can undergo interesting nucleophilic cleavage reactions, providing pathways to novel functionalized molecules. For instance, oxazole (B20620) derivatives, which can be synthesized through various methods, are known to undergo ring cleavage upon nucleophilic attack. pharmaguideline.comresearchgate.net

The C2 position of the oxazole ring is electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com In the presence of nucleophiles like ammonia (B1221849) or formamide, the oxazole ring can open, leading to the formation of imidazoles. pharmaguideline.com While direct examples involving heterocycles derived from this compound are not available, this reactivity pattern suggests that appropriately substituted oxazoles or other five-membered heterocycles constructed on a benzophenone framework could serve as precursors for further synthetic transformations through nucleophilic ring-opening.

Regioselective Functionalization Strategies (e.g., Amination, Sonogashira Coupling)

Regioselective functionalization of the benzophenone core is crucial for the synthesis of complex target molecules. Strategies such as amination and Sonogashira coupling have been developed to introduce new functionalities at specific positions on the aromatic rings.

Amination:

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. thieme-connect.deacs.org While direct C-H amination of benzophenones is challenging, the amination of halogenated benzophenone derivatives is a viable strategy. For example, the amination of aryl halides with benzophenone imine as an ammonia surrogate provides a route to primary anilines. thieme-connect.de

More advanced methods involve radical arene amination. For instance, a system utilizing noncovalent interactions between an anionic substrate and a radical cation has been designed to achieve ortho-selective amination. nih.gov Such strategies could potentially be applied to a suitably substituted this compound derivative to achieve regioselective amination.

Sonogashira Coupling:

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for forming C-C bonds. researchgate.netrsc.org This reaction has been applied to the regioselective functionalization of di- and tri-substituted benzophenones. thieme-connect.comresearchgate.net

For example, the site-selective Sonogashira coupling of bis(triflates) of dihydroxybenzophenones has been shown to proceed with high selectivity, favoring reaction at the C-4 position. thieme-connect.com The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. rsc.orgelsevierpure.combohrium.comresearchgate.net In the context of this compound, if a halogen were present on one of the rings, Sonogashira coupling could be employed to introduce an alkynyl substituent in a regioselective manner. The electronic and steric effects of the existing methoxy and methyl groups would play a crucial role in directing the regioselectivity of such a transformation.

Table 2: Summary of Regioselective Functionalization Strategies

| Reaction | Reagents/Catalyst | Potential Application to this compound |

| Amination | Pd-catalyst, ligand, base (for halo-derivatives); Radical amination reagents | Introduction of an amino group at a specific position, likely requiring prior halogenation. |

| Sonogashira Coupling | Pd-catalyst, Cu(I) co-catalyst, base (for halo-derivatives) | Introduction of an alkynyl group at a specific position, likely requiring prior halogenation. |

This table outlines potential synthetic routes based on established methodologies.

Applications in Materials Science and Advanced Organic Synthesis

Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis

3-Methoxy-2'-methylbenzophenone serves as a versatile intermediate and building block in the synthesis of elaborate organic structures. Its substituted benzophenone (B1666685) core can be strategically manipulated to construct polycyclic systems and other complex molecular architectures.

Synthesis of Poly-substituted Fluorenone Type Compounds

The synthesis of fluorenones, a class of polycyclic aromatic ketones with applications in materials science and pharmaceuticals, can be achieved through the intramolecular cyclization of appropriately substituted benzophenones. The presence of the methyl group at the 2'-position in this compound is critical for its use as a precursor for poly-substituted fluorenones.

Research has demonstrated that 2-methylbenzophenones can undergo an intramolecular C-H activation/cyclization reaction to yield fluorenones. This transformation typically proceeds via a palladium-catalyzed process where the carbonyl oxygen directs the activation of the C-H bonds on both aromatic rings, leading to the formation of the central five-membered ring characteristic of the fluorenone core.

General Reaction Scheme for Fluorenone Synthesis:

| Reactant | Catalyst/Conditions | Product |

| 2-Methylbenzophenone (B1664564) Derivative | Palladium catalyst, High Temperature | Fluorenone Derivative |

In the case of this compound, this cyclization would result in a methoxy-substituted fluorenone. The reaction involves the formation of a new carbon-carbon bond between the 2'-methyl group (after a potential activation step) and the ortho-position on the methoxy-bearing ring. This method provides a direct route to highly functionalized fluorenones that might be difficult to access through other synthetic pathways. researchgate.netuni-muenchen.de

Synthesis of Highly Congested Unnatural α-Amino Acids

Unnatural α-amino acids are critical components in modern drug discovery and peptide science. A powerful platform for synthesizing highly congested unnatural α-amino acids utilizes benzophenone imines as a key protecting and activating group. nih.govresearchgate.net Specifically, the benzophenone imine of a simple amino acid ester, such as glycine (B1666218) ethyl ester, serves as a versatile substrate for various carbon-carbon bond-forming reactions. nih.goviu.edu

This compound can be converted into its corresponding imine, which then acts as a protecting group for the amino function of an amino acid. The resulting Schiff base stabilizes an adjacent carbanion, allowing for alkylation and other modifications at the α-carbon. This enables the construction of complex and sterically hindered side chains, leading to contiguous tetrasubstituted carbon centers. nih.govresearchgate.net

Key Steps in the Synthesis:

Formation of the Schiff Base: this compound is reacted with an amino acid ester (e.g., glycine ester) to form the corresponding N-(diphenylmethylene)glycinate derivative.

α-Functionalization: The Schiff base is treated with a base to generate a stabilized anion, which can then be reacted with various electrophiles (e.g., alkyl halides) to introduce substituents.

Deprotection: The benzophenone imine group is removed by mild acid hydrolysis to reveal the desired unnatural α-amino acid.

The use of a benzophenone imine is advantageous because it is robust enough to withstand the reaction conditions for functionalization yet can be removed without racemizing the newly formed stereocenter. nih.govresearchgate.net A copper-catalyzed three-component coupling reaction involving a benzophenone imine of an amino acid, an alkyl bromide, and a styrene (B11656) derivative highlights the utility of this method for creating highly valuable, congested amino acid structures. nih.gov

Photoinitiator Technology in UV-Curing and Polymerisation

Benzophenone and its derivatives are archetypal Type II photoinitiators, widely used in industrial UV-curing applications for inks, coatings, and adhesives. nih.govsigmaaldrich.com Upon absorption of UV light, the benzophenone is promoted to an excited triplet state. This excited state does not cleave directly but abstracts a hydrogen atom from a synergist molecule (a co-initiator, typically an amine or thiol) to generate the free radicals that initiate polymerization. sigmaaldrich.com

Development of Novel Benzophenone-Based Photoinitiators for Free Radical Polymerisation

The photochemical properties of benzophenone can be fine-tuned by adding substituents to its aromatic rings. mdpi.comnih.gov These modifications can alter the compound's absorption spectrum, molar extinction coefficient, and the reactivity of its excited state, ultimately influencing its efficiency as a photoinitiator.

The structure of this compound includes:

A Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group which can cause a red-shift in the UV absorption spectrum, meaning it can be activated by longer wavelength UV light. kent.ac.uk This is advantageous for curing pigmented or thicker coatings, as longer wavelengths penetrate more deeply.

A Methyl Group (-CH₃): This group can also influence the electronic properties and steric environment of the molecule.

Research into the structure-property relationships of benzophenone derivatives has shown that such substitutions can enhance photoinitiation efficiency. mdpi.comnih.gov By modifying the core benzophenone structure, novel initiators can be designed for specific applications, such as those requiring activation by visible light from LED sources. mdpi.comresearchgate.net While specific performance data for this compound is not widely published, its substituted structure fits the profile of a second-generation photoinitiator designed for improved performance over unsubstituted benzophenone.

Comparison of Photoinitiator Types

| Photoinitiator Type | Mechanism | Co-initiator Required? | Example |

| Type I | Unimolecular bond cleavage upon UV absorption to form free radicals directly. | No | Hydroxyacetophenones |

| Type II | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen from a synergist. | Yes | Benzophenone, this compound |

Supramolecular Approaches for Spatially-Resolved Polymerisation

A cutting-edge application of benzophenone derivatives is in creating spatially controlled polymer structures through supramolecular self-assembly. nih.govchemrxiv.orgacs.org In this approach, a benzophenone-based photoinitiator is chemically attached to a self-assembling molecule, such as a dipeptide, creating a functionalized gelator. nih.govchemrxiv.org

These molecules are designed to self-assemble in a solvent (e.g., water) to form long, worm-like micelles. chemrxiv.org Under specific conditions, these micelles can be extruded to form "supramolecular gel noodles" that act as structural templates. nih.govnih.gov The benzophenone units are localized within these noodle-like structures. When the system is flooded with a monomer and exposed to UV light, polymerization is initiated only at the surface of the gel noodle templates. nih.govchemrxiv.org

This technique allows for the fabrication of intricate, micro-scale polymer structures, such as hollow-core filaments, by washing away the template after polymerization. nih.gov The 3-methoxy group on this compound provides a convenient chemical handle for attaching the dipeptide moiety required for self-assembly. Studies have shown that functionalizing the benzophenone at the 3-position is a viable strategy for creating these sophisticated photoinitiator systems. chemrxiv.orgacs.org

Photoinitiated Crosslinking of Polymeric Materials

Photoinitiated crosslinking is a process where individual polymer chains are linked together to form a three-dimensional network upon irradiation with light, a reaction often facilitated by a photoinitiator like this compound. This process is fundamental to the curing of coatings, adhesives, and the fabrication of microelectronics.

Benzophenone and its derivatives are well-established Type II photoinitiators. nih.gov Upon absorption of UV light, the benzophenone moiety is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. nih.gov This triplet state can then abstract a hydrogen atom from a nearby polymer chain, creating a reactive polymer radical. The subsequent combination of these polymer radicals leads to the formation of cross-links, transforming a liquid or soft material into a hard, durable solid.

While specific studies on this compound for this application are not abundant in publicly available literature, the behavior of structurally similar benzophenone derivatives provides significant insights. The presence of the electron-donating methoxy group and the sterically influential ortho-methyl group are expected to modulate the photoreactivity of the benzophenone core. For instance, the position and nature of substituents on the benzophenone rings are known to influence the efficiency of intersystem crossing and the hydrogen abstraction ability of the triplet state.

The crosslinking process can be applied to a variety of polymers. For example, in poly(methyl methacrylate) (PMMA), a widely used thermoplastic, crosslinking can significantly enhance its mechanical strength, thermal stability, and chemical resistance. medcraveonline.com Similarly, the crosslinking of polystyrene can be achieved through photoprocesses involving benzophenone derivatives, leading to materials with improved properties. researchgate.net The general mechanism involves the photoinitiator abstracting a hydrogen atom from the polymer backbone, initiating the crosslinking cascade.

Table 1: Potential Polymer Systems for Photoinitiated Crosslinking with this compound

| Polymer Name | Abbreviation | Potential Benefits of Crosslinking |

| Poly(methyl methacrylate) | PMMA | Enhanced mechanical strength, thermal stability, and chemical resistance. medcraveonline.com |

| Polystyrene | PS | Improved solvent resistance and mechanical properties. researchgate.net |

It is important to note that the efficiency of crosslinking can be influenced by factors such as the concentration of the photoinitiator, the intensity and wavelength of the UV light, and the specific chemical environment of the polymer matrix.

Utilisation as Photophysical Probes in Intermolecular Interaction Studies

The sensitivity of the photophysical properties of certain molecules to their local environment makes them valuable as probes for studying non-covalent interactions, such as those between proteins and ligands. Benzophenone derivatives have been successfully employed in this capacity through a technique known as photoaffinity labeling. nih.gov

In photoaffinity labeling, a molecule of interest is functionalized with a photoreactive group, such as a benzophenone. This "photoprobe" is then introduced into a biological system where it can interact with its target biomolecule. Upon irradiation with UV light, the benzophenone group is activated and forms a covalent bond with the interacting partner, allowing for the identification of the binding site and the characterization of the interaction. nih.gov

While direct studies utilizing this compound as a photophysical probe are limited in the reviewed literature, the principles underlying the use of benzophenone photoprobes are well-established. The excited state of the benzophenone moiety can react with a wide range of C-H bonds found in amino acid residues of proteins, making it a versatile tool for mapping protein-ligand interactions. springernature.com

The photophysical properties of benzophenone derivatives, such as their absorption and emission spectra, are often sensitive to the polarity of their microenvironment. This solvatochromism can be exploited to study the nature of binding pockets in proteins. For instance, a shift in the fluorescence emission of a benzophenone-based probe upon binding to a protein can provide information about the polarity and accessibility of the binding site. nih.gov The methoxy group in this compound, being a polar substituent, could potentially enhance its sensitivity as a solvatochromic probe.

Table 2: Photophysical Properties of Related Benzophenone Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent | Reference |

| Benzophenone | ~250, ~340 | ~450 (phosphorescence) | Various | nih.gov |

| 2-Hydroxy-4-methoxybenzophenone | ~288, ~325 | - | Various | nih.gov |

Applications in Photocatalysis

Photocatalysis is a process where a light-absorbing material, a photocatalyst, accelerates a chemical reaction. This technology has shown great promise in areas such as environmental remediation and organic synthesis. Benzophenone and its derivatives have been explored as organic photosensitizers in various photocatalytic transformations. chemrxiv.orgrsc.org

The fundamental principle behind the photocatalytic activity of benzophenones lies in their ability to absorb light and transfer the absorbed energy to other molecules, or to generate reactive species that can drive chemical reactions. Upon excitation, the benzophenone can act as a triplet sensitizer, transferring its energy to a substrate molecule and promoting it to an excited state, which can then undergo a desired transformation. chemrxiv.org

For example, benzophenone has been used as a photosensitizer in the degradation of organic pollutants. mdpi.com The excited triplet state of benzophenone can initiate a series of reactions that generate highly reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which can then oxidize and break down pollutant molecules. While specific studies on the photocatalytic applications of this compound are scarce, the presence of substituents on the benzophenone ring is known to influence its photocatalytic efficiency. The electronic and steric effects of the methoxy and methyl groups could potentially tune the energy levels of the excited states and the reactivity of the molecule, thereby affecting its performance as a photocatalyst.

The photocatalytic degradation of various organic dyes, such as methyl orange and rhodamine B, has been extensively studied using different photocatalytic systems. mdpi.comacs.org Although not specifically with this compound, these studies demonstrate the general principle of using photosensitizers to drive the degradation of environmental pollutants.

Table 3: Common Organic Dyes Used in Photocatalysis Studies

| Dye Name | Chemical Class | Color |

| Methyl Orange | Azo dye | Red-orange |

| Rhodamine B | Xanthene dye | Pink-red |

| Methylene Blue | Thiazine dye | Blue |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on 3-Methoxy-2'-methylbenzophenone and Related Compounds